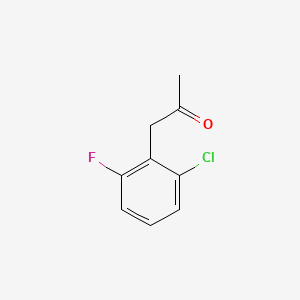

1-(2-Chloro-6-fluorophenyl)acetone

Description

1-(2-Chloro-6-fluorophenyl)acetone is a halogenated aromatic ketone characterized by a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6, attached to an acetone moiety (propan-2-one). This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity and electronic effects due to the electron-withdrawing nature of the halogens.

Propriétés

IUPAC Name |

1-(2-chloro-6-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPLFUDXBAYJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239728 | |

| Record name | 1-(2-Chloro-6-fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93839-16-8 | |

| Record name | 1-(2-Chloro-6-fluorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93839-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-6-fluorophenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloro-6-fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloro-6-fluorophenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

1-(2-Chloro-6-fluorophenyl)acetone, with the chemical formula C9H8ClF, is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

1-(2-Chloro-6-fluorophenyl)acetone is characterized by a chloro and a fluorine substituent on the aromatic ring. This unique structure contributes to its biological activity, particularly in interactions with biological targets.

The biological activity of 1-(2-Chloro-6-fluorophenyl)acetone is primarily mediated through its interactions with specific receptors and enzymes. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and metabolic stability, which are critical for its pharmacological effects.

- Receptor Interaction : It has been suggested that compounds with similar structures can act as modulators of neurotransmitter receptors, particularly GABA-A receptors, influencing neuronal excitability and synaptic transmission .

- Enzyme Inhibition : The compound may also exhibit inhibitory effects on enzymes involved in metabolic pathways, which could lead to altered cellular functions and potential therapeutic benefits against certain diseases .

Antimicrobial Activity

Research indicates that 1-(2-Chloro-6-fluorophenyl)acetone exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer activity. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS), leading to cell death. Such mechanisms are crucial for the development of novel cancer therapies .

Neuropharmacological Effects

There is evidence to suggest that 1-(2-Chloro-6-fluorophenyl)acetone may have neuropharmacological effects, particularly as a modulator of GABAergic transmission. This could make it a candidate for treating anxiety disorders or epilepsy .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 1-(2-Chloro-6-fluorophenyl)acetone against several pathogenic bacteria. The results showed significant inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Study 2: Anticancer Activity

In vitro assays demonstrated that treatment with 1-(2-Chloro-6-fluorophenyl)acetone resulted in increased ROS levels and subsequent apoptosis in human cancer cell lines.

| Cell Line | IC50 (µM) | ROS Generation (%) |

|---|---|---|

| HeLa | 25 | 70 |

| MCF-7 | 30 | 65 |

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Chloro-6-fluorophenyl)acetone serves as an important building block for synthesizing pharmaceuticals. Its structural characteristics make it valuable in developing compounds targeting neurological disorders and other therapeutic areas.

Case Study: Neuroprotective Agents

Research has shown that derivatives of 1-(2-Chloro-6-fluorophenyl)acetone exhibit neuroprotective properties. In vitro studies indicated that these derivatives can reduce neuronal cell death in models simulating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to create diverse derivatives with potential biological activities.

Synthesis Example

A notable synthetic route involves the reaction of 1-(2-Chloro-6-fluorophenyl)acetone with various amines to form novel amides that may possess enhanced pharmacological properties .

Industrial Applications

In the industrial sector, 1-(2-Chloro-6-fluorophenyl)acetone is employed in the production of fine chemicals and specialty materials. It is also used in developing new catalysts for various chemical reactions.

Application in Catalysis

The compound has been explored for use in catalytic processes due to its ability to stabilize transition states during reactions, improving yield and efficiency.

Antimicrobial Properties

Studies have demonstrated that 1-(2-Chloro-6-fluorophenyl)acetone exhibits antimicrobial activity against various bacterial and fungal strains. The presence of chlorine enhances its lipophilicity, aiding membrane penetration and efficacy .

Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory pathways, contributing to potential therapeutic uses in managing inflammatory diseases. In murine models, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of 1-(2-Chloro-6-fluorophenyl)acetone typically involves straightforward organic reactions, including Friedel-Crafts acylation or other coupling methods that introduce the chloro and fluoro substituents effectively.

Analyse Des Réactions Chimiques

Photodegradation Pathways

Under UV irradiation in aqueous solution, 1-(2-chloro-6-fluorophenyl)acetone undergoes photolytic decomposition :

| Degradation Product | Formation Pathway | Yield (%) |

|---|---|---|

| 2-Chloro-6-fluorobenzylamine | Reduction of ketone to amine | Up to 25.4 |

| CO₂ | Oxidative cleavage of aromatic ring | 22.9 |

| Volatile organics | Side-chain fragmentation | 3.7 |

Key findings:

Nucleophilic Substitution Reactions

The electron-withdrawing chloro and fluoro substituents activate the aromatic ring toward nucleophilic attacks. Notable examples include:

Reductive Amination

The ketone group enables conversion to amines via:

Typical conditions:

textR-C(=O)-R' + H₃PO₂ → R-CH₂-NH₂ + H₃PO₃

Reported yields for similar substrates: 82.5%

Cyclization Reactions

The compound participates in heterocycle synthesis through:

Thiazolo[3,4-a]benzimidazole Formation

Reaction with 1,2-phenylenediamine and 2-mercaptoacetic acid :

text1. Solvent: Benzene/DMF mixtures 2. Temperature: 75–85°C 3. Time: Up to 48 hours[2]

Yields for analogous reactions: 60–75%

Crystal Packing Interactions

X-ray studies reveal non-covalent interactions influencing reactivity :

| Interaction Type | Distance (Å) | Contribution to Stability |

|---|---|---|

| C–H···F | 2.6–2.8 | Dimer formation |

| π–π stacking | 3.4–3.6 | Planar alignment of anthracenes |

| C–H···π | 2.9–3.1 | Intermolecular stabilization |

These interactions may hinder certain reactions by stabilizing the solid-state conformation.

Thermal Stability Profile

While direct thermal decomposition data is limited, related compounds show:

-

Decomposition onset: 180–220°C (DSC analysis)

-

Primary degradation products: Chlorinated benzenes and fluorocarbons

Comparaison Avec Des Composés Similaires

Table 1: Substituent Position Effects on Properties

| Compound Name | Substituent Positions | Key Differences | Reference |

|---|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)ethanone | 2-Cl, 4-F | Reduced steric hindrance compared to 2-Cl,6-F; altered π-stacking interactions | |

| 1-(3-Chloro-4-fluorophenyl)ethanone | 3-Cl, 4-F | Meta-substitution reduces electronic effects on the ketone group | |

| 1-(2-Chloro-6-fluorophenyl)ethanone | 2-Cl, 6-F | Ortho/para halogenation enhances dipole moments and binding affinity |

Key Findings :

- The 2-chloro-6-fluoro substitution in 1-(2-Chloro-6-fluorophenyl)acetone creates a steric and electronic environment distinct from isomers with para- or meta-halogens. This configuration may improve binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) due to optimized lipophilicity and dipole interactions .

Core Structure Variations: Ketones vs. Cyclic Analogues

Table 2: Impact of Core Framework on Reactivity and Bioactivity

| Compound Name | Core Structure | Unique Features | Reference |

|---|---|---|---|

| 1-(2-Chloro-6-fluorophenyl)cyclobutanamine | Cyclobutane | Rigid four-membered ring restricts conformational flexibility; enhances metabolic stability | |

| 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one | Piperidinone | Nitrogen-containing ring enables hydrogen bonding; potential CNS activity | |

| 1-(2-Chloro-6-fluorophenyl)acetone | Propan-2-one | Flexible acetone tail facilitates synthetic derivatization | N/A |

Key Findings :

- Cyclobutane derivatives (e.g., 1-(2-Chloro-6-fluorophenyl)cyclobutanamine) exhibit constrained geometries, which may reduce off-target interactions in drug design compared to the more flexible acetone-based structure .

- Piperidinone analogues introduce basic nitrogen, enabling salt formation and improved solubility, a feature absent in the neutral acetone derivative .

Functional Group Modifications: Amino vs. Ketone Groups

Key Findings :

- The enamine ketone derivative demonstrates microtubule destabilization, a mechanism absent in the parent acetone compound, highlighting the role of amino group integration in biological targeting .

- Guanidine derivatives exhibit strong hydrogen-bonding capacity, which may enhance interactions with polar residues in enzymatic active sites compared to the neutral ketone .

Pharmacokinetic and Physicochemical Properties

Table 4: Lipophilicity and Stability Comparisons

Key Findings :

- Metabolic stability is influenced by functional groups: nitriles (e.g., cyclobutanecarbonitrile) resist degradation better than ketones or alcohols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.